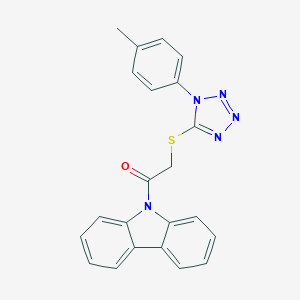
2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide is a complex organic compound that features a carbazole moiety linked to a tetrazole group via a sulfanyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide typically involves multi-step organic reactions. One common approach is to start with the carbazole derivative and introduce the ethanone group through Friedel-Crafts acylation. The tetrazole moiety can be introduced via a nucleophilic substitution reaction using appropriate tetrazole precursors. The final step involves the formation of the sulfanyl bridge, which can be achieved through thiolation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, and other electrophiles under nucleophilic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The carbazole moiety is known for its electron-rich properties, which can facilitate interactions with electron-deficient sites in biological molecules. The tetrazole group can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity to certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(9H-carbazol-9-yl)ethanone: A simpler analog lacking the tetrazole and sulfanyl groups.
1-(9-ethyl-9H-carbazol-3-yl)ethanone: A derivative with an ethyl group instead of the tetrazole moiety.
1-(3,6-dinitro-carbazol-9-yl)ethanone: A nitro-substituted analog with different electronic properties.
Uniqueness
2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide stands out due to its combination of a carbazole core with a tetrazole moiety and a sulfanyl bridge. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and medicinal chemistry.
Eigenschaften
Molekularformel |
C22H17N5OS |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
1-carbazol-9-yl-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C22H17N5OS/c1-15-10-12-16(13-11-15)27-22(23-24-25-27)29-14-21(28)26-19-8-4-2-6-17(19)18-7-3-5-9-20(18)26/h2-13H,14H2,1H3 |
InChI-Schlüssel |
KBDIDMRPKPDLAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2-(4-Chlorophenoxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285312.png)
![Bis[4-(1-azepanylsulfonyl)phenyl] sulfone](/img/structure/B285318.png)
![3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B285319.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide](/img/structure/B285320.png)
![N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide](/img/structure/B285321.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide](/img/structure/B285322.png)


![N-(4-iodophenyl)-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylsulfanyl)acetamide](/img/structure/B285328.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285331.png)
![N-(2,4-difluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285332.png)
![N-(2,5-dichlorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285335.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B285336.png)
![2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B285338.png)
